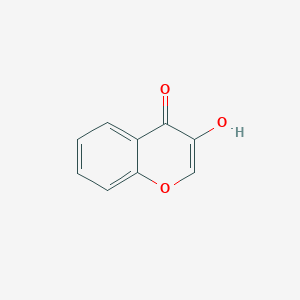

3-Hydroxychromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Hydroxychromen-4-one, also known as this compound, is a useful research compound. Its molecular formula is C9H6O3 and its molecular weight is 162.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C9H6O3

- Molecular Weight : 162.14 g/mol

- CAS Number : 13400-26-5

The compound features a chromone structure with a hydroxyl group at the 3-position, contributing to its unique chemical properties and biological activities.

Antioxidant Properties

3-Hydroxychromen-4-one exhibits notable antioxidant activity, which is attributed to its ability to scavenge free radicals. This property makes it a candidate for use in preventing oxidative stress-related diseases. Research indicates that flavonoids like this compound can protect cells from oxidative damage by enhancing the body's antioxidant defenses .

Antibacterial Activity

Recent studies have demonstrated the antibacterial effects of derivatives of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, synthesized derivatives showed significant bacteriostatic and bactericidal activity, making them promising candidates for developing new antibacterial agents .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound derivatives in models of neurodegenerative diseases such as Alzheimer's disease. A specific derivative was shown to inhibit amyloid-beta peptide aggregation, which is critical in the pathogenesis of Alzheimer's disease. In vivo studies in transgenic Drosophila models demonstrated significant protection against neurodegeneration induced by amyloid-beta .

Applications in Drug Development

The diverse biological activities of this compound have led to its exploration in drug development:

- Anticancer Agents : Compounds derived from this compound have been studied for their cytotoxic effects on cancer cell lines, showing potential as therapeutic agents against various cancers .

- Therapeutic Delivery Systems : The integration of this compound into nanoparticle systems has been investigated for enhanced drug delivery and bioimaging applications due to its favorable interactions with biological molecules .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Bader et al. (2003) | Investigated the structural properties and fluorescence characteristics of flavonols derived from this compound | Analytical sensors in chemistry and biology |

| Liu et al. (2019) | Synthesized novel derivatives demonstrating high antibacterial activity | Development of new antibacterial agents |

| Klymchenko & Demchenko (2003) | Explored fluorescence properties linked to excited state intramolecular proton transfer | Potential applications in fluorescence-based sensing |

Eigenschaften

CAS-Nummer |

13400-26-5 |

|---|---|

Molekularformel |

C9H6O3 |

Molekulargewicht |

162.14 g/mol |

IUPAC-Name |

3-hydroxychromen-4-one |

InChI |

InChI=1S/C9H6O3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5,10H |

InChI-Schlüssel |

DCMHKQKYWBSFKE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)O |

Synonyme |

3-HC cpd 3-hydroxychromone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.